

Application Note: Regioselective Functionalization of 2,4-Dichloro-8-methylquinazoline

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Compound of Interest

Compound Name: 2-Chloro-8-methylquinazoline

Cat. No.: B11912324

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Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and targeted therapeutics. 2,4-Dichloro-8-methylquinazoline (CAS: 39576-83-5) is a highly versatile building block that enables the modular, orthogonal synthesis of 2,4-disubstituted quinazolines.

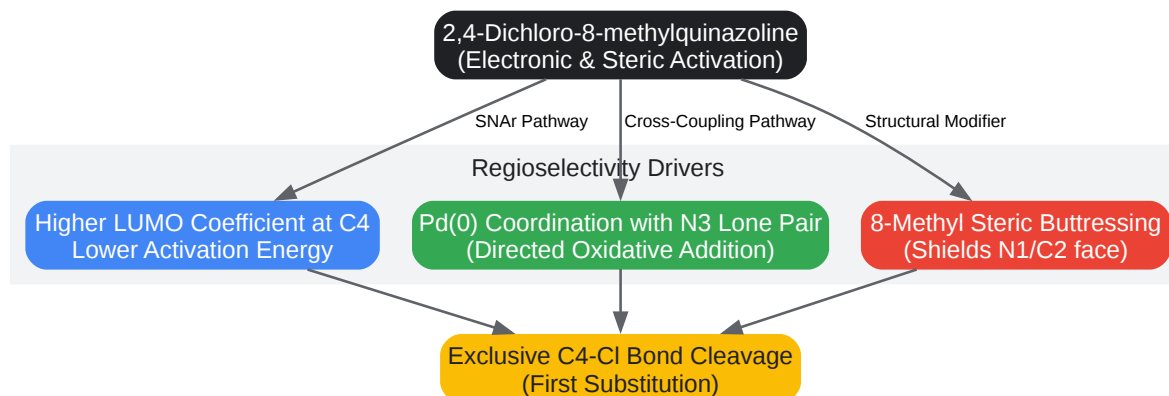
As a Senior Application Scientist, I have designed this protocol guide to address the critical challenge of regiocontrol. By exploiting the inherent electronic asymmetry of the quinazoline ring, researchers can achieve precise, sequential functionalization—first at the C4 position, followed by the C2 position. This document outlines the mechanistic causality, quantitative parameters, and self-validating experimental workflows required to execute these transformations with high fidelity.

Mechanistic Grounding & Causality (E-E-A-T)

Achieving >99:1 regioselectivity requires a deep understanding of the substrate's electronic and steric microenvironment. The preferential reactivity of the C4–Cl bond over the C2–Cl bond

is driven by three synergistic factors:

- **Electronic Activation (LUMO Dominance):** Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2. This renders C4 highly susceptible to nucleophilic attack, corresponding to a markedly lower activation energy barrier for Nucleophilic Aromatic Substitution (S_NAr).
- **Catalytic Directing Effects:** In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the lone pair on the N3 nitrogen acts as an endogenous directing group. It strongly coordinates with the Pd(0) catalyst, facilitating targeted oxidative addition exclusively at the adjacent C4–Cl bond.
- **Steric Buttressing of the 8-Methyl Group:** The methyl substituent at the C8 position is spatially adjacent to the N1 atom. This localized steric bulk shields the N1/C2 face of the molecule, further suppressing background reactivity at C2 and locking the regioselectivity firmly toward the C4 position during the initial functionalization step.



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Figure 1: Mechanistic drivers ensuring C4 regioselectivity in 2,4-dichloro-8-methylquinazoline.

Quantitative Data Presentation

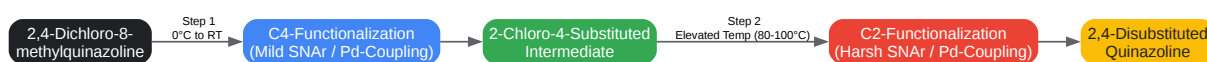
To ensure reproducible scale-up, the following table summarizes the optimized reaction parameters required to maintain strict orthogonal control over the C4 and C2 positions.

Table 1: Comparative Reaction Parameters for Regioselective Functionalization

Reaction Type	Target Position	Nucleophile / Partner	Catalyst / Base	Temp (°C)	Time (h)	Typical Yield	Regioselectivity (C4:C2)
SNAr (Mild)	C4	Primary/Secondary Amine	DIPEA / THF	0 to 25	2 - 4	85 - 95%	> 99:1
Suzuki-Miyaura	C4	Arylboronic Acid (1.05 eq)	Pd(PPh ₃) ₄ / Na ₂ CO ₃	60 - 70	6 - 8	75 - 88%	> 95:5
SNAr (Harsh)	C2	Amine (Excess)	Neat or n-BuOH	100 - 120	12 - 24	65 - 80%	N/A (C4 substituted)
Buchwald-Hartwig	C2	Amine	Pd ₂ (dba) ₃ / XPhos	100 - 110	12 - 16	70 - 85%	N/A (C4 substituted)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to empower researchers to troubleshoot effectively.



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Figure 2: Orthogonal two-step functionalization workflow for 2,4-disubstituted quinazolines.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Isolate the 2-chloro-4-amino-8-methylquinazoline intermediate without C2 contamination.

- Preparation: Dissolve 2,4-dichloro-8-methylquinazoline (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice bath.
- Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing substrate degradation.
- Nucleophile Introduction: Dropwise, add the desired primary or secondary amine (1.05 equiv). Causality: Strict stoichiometric control (1.05 eq) and low temperatures (0 °C) are critical. Excess amine or heat will overcome the activation energy barrier of the C2 position, leading to diamination.
- Self-Validation (Monitoring): Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.8) should completely convert to a lower-running spot (R_f ~0.4).
- Workup & Verification: Quench with H₂O, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Verify regioselectivity via 2D-NMR (HMBC/HSQC) to confirm the amine proton correlates with the C4 carbon .

Protocol B: Regioselective C4-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at C4 while preserving the C2–Cl bond for downstream chemistry.

- Preparation: In a Schlenk flask, combine 2,4-dichloro-8-methylquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).
- Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate species.
- Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Causality: The tetrakis catalyst provides a stable Pd(0) source that readily coordinates with the N3 lone pair, directing oxidative addition to C4.

- Reaction Execution: Heat to 65 °C for 6 hours. Causality: Do not exceed 70 °C. Elevated temperatures will trigger oxidative addition at the sterically hindered, less electrophilic C2–Cl bond.
- Self-Validation: Confirm completion via LC-MS. The mass spectrum should show the $[M+H]^+$ peak corresponding to the mono-arylated, mono-chlorinated product (displaying a characteristic 3:1 isotopic pattern for a single chlorine atom).

Protocol C: Subsequent C2-Functionalization (Buchwald-Hartwig Amination)

Objective: Functionalize the recalcitrant C2 position of the previously synthesized 2-chloro-4-substituted intermediate.

- Preparation: Charge a vial with the 2-chloro-4-substituted-8-methylquinazoline intermediate (1.0 equiv), the second amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene.
- Catalyst/Ligand Complex: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: Because the C2–Cl bond lacks the strong N3 directing effect and is sterically shielded by the 8-methyl group, a highly active, bulky dialkylbiaryl phosphine ligand (XPhos) is mandatory to force the oxidative addition and facilitate reductive elimination.
- Reaction Execution: Seal the vial and heat to 105 °C for 14 hours.
- Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash column chromatography.

References

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